Stereochemical Identity: Racemic (±)-trans Configuration Versus Enantiopure Physovenine
The target compound is supplied as racemic (±)-trans-3a,8a-dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole. In the physovenine series, the natural (−)-enantiomer (3aS,8aS) inhibits human erythrocyte acetylcholinesterase (AChE) with an IC50 of 27 nM, whereas the unnatural (+)-enantiomer (3aR,8aR) shows an IC50 of 56 nM under identical Ellman colorimetric assay conditions [1]. The racemate thus presents intermediate potency, and its stereochemical composition directly determines biological activity; procurement of enantiopure material would yield a different potency profile.
| Evidence Dimension | AChE inhibitory potency (IC50) dependence on stereochemistry |
|---|---|
| Target Compound Data | Racemic (±)-trans mixture (CAS 25576-64-1); no direct IC50 available |
| Comparator Or Baseline | (−)-Physovenine carbamate 20a: IC50 = 27 nM (human erythrocyte AChE); (+)-Physovenine carbamate 20b: IC50 = 56 nM (same assay) |
| Quantified Difference | ~2.1-fold lower potency for (+)- vs (−)-enantiomer; racemate expected intermediate |
| Conditions | Ellman colorimetric method; human erythrocyte AChE; absorbance at 412 nm |
Why This Matters
For SAR studies or biological assays, racemic material cannot be assumed equipotent to either enantiomer; stereochemical identity must be verified for reproducible quantitative pharmacology.
- [1] BindingDB. BDBM10614 (IC50 27 nM) and BDBM10615 (IC50 56 nM) for (−)- and (+)-physovenine carbamate, respectively. Cholinesterase assay (Ellman method, human erythrocyte AChE). http://bdb8.ucsd.edu (accessed 2026-04-30). View Source
